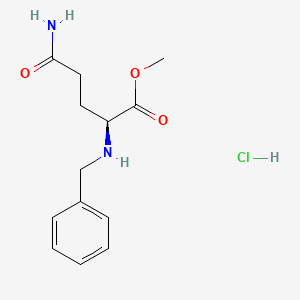

Bzl-Gln-Ome HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJASGUIWUFZEF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402929-52-6 | |

| Record name | L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402929-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The In Vitro Mechanism of Action of Bzl-Gln-Ome HCl: An Uncharted Territory in Glutamine Antagonism

Researchers, Scientists, and Drug Development Professionals,

In the landscape of cancer metabolism and the development of novel therapeutics, glutamine antagonists have emerged as a promising class of compounds. These agents aim to disrupt the metabolic processes that fuel rapidly proliferating cancer cells, which often exhibit a strong dependence on glutamine. One such compound, Bzl-Gln-Ome HCl, a benzyl-ester derivative of glutamine, has been synthesized as a potential glutamine antagonist. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its specific in vitro mechanism of action.

While the rationale for designing N-substituted and esterified glutamine analogs like this compound is to potentially enhance cellular uptake and inhibit key glutamine-utilizing enzymes or transporters, specific experimental data to substantiate these hypotheses for this particular compound are not publicly available. The scientific community has extensively studied other glutamine analogs, providing a framework for the potential mechanisms that this compound might employ. These established mechanisms for other glutamine antagonists generally fall into two main categories: inhibition of glutamine-metabolizing enzymes and interference with glutamine transport into the cell.

Potential, Yet Unconfirmed, Mechanisms of Action

Based on the chemical structure of this compound and the known mechanisms of other glutamine analogs, we can hypothesize several potential avenues for its in vitro activity. It is crucial to emphasize that these are theoretical pathways and require experimental validation.

1. Inhibition of Glutamine-Utilizing Enzymes:

Many glutamine antagonists function by directly inhibiting enzymes crucial for glutamine metabolism. Key enzymes in this pathway include:

-

Glutaminase (GLS): This enzyme catalyzes the conversion of glutamine to glutamate, a critical step in the TCA cycle and for nitrogen metabolism. Inhibition of GLS would starve the cell of a key energy and nitrogen source.

-

Amidotransferases: This is a large family of enzymes that utilize the amide group of glutamine for the synthesis of nucleotides, amino acids, and other essential biomolecules.

2. Interference with Glutamine Transporters:

Cancer cells upregulate specific amino acid transporters to meet their high demand for glutamine. This compound, due to its structural similarity to glutamine, could potentially compete for binding to these transporters, such as ASCT2 (SLC1A5), thereby blocking glutamine uptake.

The Path Forward: A Call for Experimental Investigation

To elucidate the in vitro mechanism of action of this compound, a series of targeted experiments are necessary. The following outlines a potential experimental workflow to characterize the activity of this compound.

Experimental Workflow for Characterizing this compound

Navigating the Solubility of Bzl-Gln-Ome HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Benzoyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), a key intermediate in pharmaceutical research and peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in common laboratory solvents, outlines detailed experimental protocols for solubility determination, and presents logical workflows for its application in research settings.

Core Executive Summary

Nα-Benzoyl-L-glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine, utilized as a building block in the synthesis of more complex molecules. While specific quantitative solubility data is not widely published, its structural features, including the benzyl group, are known to enhance its solubility in organic solvents, a crucial property for its application in synthetic chemistry and drug formulation. This guide offers a framework for researchers to effectively utilize this compound in their experimental designs.

Physicochemical Properties

-

Molecular Formula: C₁₃H₁₉ClN₂O₃

-

Molecular Weight: 286.76 g/mol

-

Appearance: White to off-white crystalline powder

-

General Chemical Structure: this compound is characterized by a benzoyl group attached to the alpha-amino group of glutamine, with the carboxyl group esterified with a methyl group. This structure makes it a valuable intermediate in peptide synthesis and the development of novel therapeutic agents.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of laboratory solvents is not extensively documented in publicly available literature. However, based on the chemical properties of similar amino acid derivatives and available supplier information, a qualitative summary of its expected solubility is presented below. It is imperative for researchers to experimentally determine the solubility for their specific applications and conditions.

| Solvent | Qualitative Solubility | Expected Polarity |

| Water | Sparingly Soluble to Soluble | High |

| Methanol (MeOH) | Soluble | High |

| Ethanol (EtOH) | Soluble | High |

| Dimethyl Sulfoxide (DMSO) | Soluble | High |

| Dimethylformamide (DMF) | Soluble | High |

| Dichloromethane (DCM) | Slightly Soluble | Medium |

| Acetonitrile (ACN) | Slightly Soluble | Medium |

| Acetone | Slightly Soluble | Medium |

| Chloroform | Sparingly Soluble | Low |

| Hexanes | Insoluble | Low |

Note: "Soluble" indicates that the compound is likely to dissolve to a useful concentration for most laboratory applications. "Slightly Soluble" or "Sparingly Soluble" suggests that achieving high concentrations may be difficult. These are general guidelines and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided. This method can be adapted for various solvents and temperatures.

Objective:

To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate a typical experimental workflow involving this compound and a logical decision-making process for its use in drug development.

Stability of Nα-Benzyloxycarbonyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-Ome HCl) in Aqueous Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Nα-Benzyloxycarbonyl-L-Glutamine Methyl Ester Hydrochloride (Bzl-Gln-Ome HCl) in aqueous buffer solutions. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this document synthesizes information from related compounds, general principles of peptide and amino acid derivative stability, and standard pharmaceutical testing methodologies. It outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and presents illustrative data in a structured format. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design and execute robust stability studies for this compound and similar molecules.

Introduction

Nα-Benzyloxycarbonyl-L-glutamine methyl ester hydrochloride (this compound) is a protected amino acid derivative frequently utilized as a key intermediate in peptide synthesis and other pharmaceutical applications. The stability of such compounds in aqueous environments is a critical parameter that can influence their storage, handling, and efficacy in various formulations. Understanding the degradation kinetics and pathways is essential for ensuring product quality, defining appropriate storage conditions, and establishing shelf-life.

This guide addresses the stability of this compound by examining the intrinsic reactivity of its functional moieties: the N-terminal benzyloxycarbonyl (Bzl or Z) protecting group, the methyl ester at the C-terminus, and the side-chain amide of the glutamine residue.

Predicted Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways in aqueous buffer solutions: hydrolysis of the methyl ester and intramolecular cyclization of the glutamine side chain.

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond to yield the corresponding carboxylic acid, Nα-Benzyloxycarbonyl-L-glutamine (Bzl-Gln-OH), and methanol. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is generally pH-dependent, with increased rates at both low and high pH.

Intramolecular Cyclization of the Glutamine Side Chain

The side-chain amide of the glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction involves the nucleophilic attack of the α-amino group on the side-chain amide, leading to the formation of a five-membered ring and the elimination of ammonia. This degradation pathway is a well-documented phenomenon for N-terminal glutamine residues in peptides and proteins and can be influenced by pH and temperature. The formation of pyroglutamate is a concern as it can alter the biological activity and physicochemical properties of the molecule.

A diagram illustrating these potential degradation pathways is provided below.

An In-depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of Bzl-Gln-Ome HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Nα-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl). Due to the limited availability of publicly accessible, experimentally-verified spectra for this specific compound, this guide presents an illustrative dataset based on established principles of organic spectroscopy and data from closely related analogs. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical chemistry for the characterization of similar molecules.

Data Presentation

The expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound are summarized in the tables below. These values are predicted based on the chemical structure and typical values for similar functional groups and structural motifs.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.20 | Triplet | 1H | α-CH |

| ~4.00 | Singlet | 2H | Benzyl CH₂ |

| ~3.65 | Singlet | 3H | OCH₃ |

| ~2.20 | Triplet | 2H | γ-CH₂ |

| ~1.90-2.10 | Multiplet | 2H | β-CH₂ |

| ~6.80, ~7.35 | Singlet (broad) | 2H | Amide NH₂ |

| ~9.00 | Singlet (broad) | 2H | Amine N⁺H₂ |

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | Ester C=O |

| ~172.0 | Amide C=O |

| ~135.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~57.0 | α-C |

| ~52.5 | OCH₃ |

| ~51.0 | Benzyl CH₂ |

| ~31.0 | γ-C |

| ~27.0 | β-C |

Table 3: Illustrative Mass Spectrometry (ESI+) Data for this compound

| m/z | Interpretation |

| 251.14 | [M+H]⁺ (protonated molecule) |

| 220.12 | [M+H - OCH₃]⁺ |

| 160.08 | [M+H - C₆H₅CH₂]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 50-500

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation analysis.

Visualization of Methodologies and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical structure of this compound.

The Role of Bzl-Gln-Ome HCl in Advancing Biochemical Research: A Technical Guide

For Immediate Release

In the intricate landscape of biochemical research and drug development, the precise modulation and study of metabolic pathways are paramount. N-α-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), a protected derivative of the amino acid L-glutamine, has emerged as a valuable tool for scientists. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in studying glutamine metabolism, particularly in the context of cancer research and enzyme kinetics.

Introduction: The Significance of a Protected Glutamine

L-glutamine is a crucial nutrient for rapidly proliferating cells, playing a central role in energy metabolism, nucleotide synthesis, and redox balance. However, its inherent instability in aqueous solutions can complicate experimental reproducibility. This compound circumvents this issue by protecting the amine and carboxyl groups of glutamine with a benzyl and a methyl ester group, respectively. This chemical modification enhances its stability and facilitates its use as a research intermediate in a variety of experimental settings.[1] The protective groups can be removed under specific conditions, allowing for a controlled release of glutamine or its direct use as a competitive inhibitor or substrate analog for glutamine-utilizing enzymes and transporters.

Core Applications in Biochemical Research

The primary applications of this compound in biochemical research stem from its structural similarity to L-glutamine, allowing it to interact with biological systems in a targeted manner.

Investigating Glutamine Metabolism in Cancer

Cancer cells often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction."[2] This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention. This compound can be utilized to probe these pathways.

-

Competitive Inhibition of Glutamine Uptake: this compound can act as a competitive inhibitor of glutamine transporters, such as ASCT2 (SLC1A5), thereby blocking the entry of glutamine into cancer cells.[3][4][5] This allows researchers to study the downstream effects of glutamine deprivation on cell signaling, proliferation, and apoptosis.

-

Substrate for Glutamine-Utilizing Enzymes: The compound can serve as a substrate or inhibitor for key enzymes in glutamine metabolism, including glutaminase (GLS) and transglutaminases. By studying the kinetics of these interactions, researchers can gain insights into the enzyme mechanisms and screen for potential therapeutic inhibitors.

The diagram below illustrates the central role of glutamine in cancer cell metabolism and highlights the potential points of intervention for glutamine analogs like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting glutamine uptake represents an attractive new strategy for treating acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting glutamine uptake represents an attractive new strategy for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Bzl-Gln-Ome HCl: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

For Immediate Release

[City, State] – Bzl-Gln-Ome HCl, or N-α-Benzyl-L-glutamine methyl ester hydrochloride, is emerging as a pivotal precursor in the synthesis of a diverse range of novel compounds with significant potential in drug development and biomedical research. This in-depth technical guide explores the core utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic applications, detailed experimental protocols, and the biological implications of its derivatives.

Introduction to this compound

This compound is a protected derivative of L-glutamine, an essential amino acid vital for numerous physiological processes. The presence of the benzyl (Bzl) group on the alpha-amino group and the methyl ester (-Ome) on the C-terminus provides crucial protection during multi-step syntheses, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. The hydrochloride (HCl) salt form enhances the compound's stability and solubility in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.76 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and DMF |

Synthetic Applications: A Gateway to Novel Scaffolds

The primary synthetic utility of this compound lies in its role as a building block for more complex molecules, particularly in peptide synthesis and the generation of heterocyclic compounds.

Peptide Synthesis

In peptide synthesis, this compound serves as a protected glutamine residue. The benzyl protecting group is stable under various coupling conditions and can be selectively removed, typically through catalytic hydrogenation. This allows for the incorporation of glutamine into peptide chains at specific positions.

Diagram 1: General Workflow for Peptide Synthesis using this compound

In-Depth Technical Guide to the Enzymatic Hydrolysis of Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome), a synthetic amino acid derivative. Due to the limited availability of direct research on this specific substrate, this document synthesizes information from studies on structurally analogous N-acyl-amino acid esters and relevant enzymatic systems. The primary focus is on the use of papain, a cysteine protease known for its broad specificity, which includes the ability to cleave peptide bonds C-terminal to glutamine residues. This guide furnishes detailed experimental protocols, quantitative data from closely related substrates for comparative analysis, and visual diagrams of workflows and catalytic mechanisms to support research and development in areas such as peptide synthesis and drug discovery.

Introduction

Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome) is a protected amino acid derivative. The hydrolysis of its methyl ester bond is a key reaction for deprotection in synthetic chemistry and for studying enzyme kinetics. This reaction involves the cleavage of the ester linkage to yield Nα-Benzoyl-L-Glutamine and methanol.

Enzymatic hydrolysis offers a highly specific and mild alternative to chemical methods, which often require harsh conditions that can lead to side reactions. Proteases are ideal candidates for catalyzing such reactions. Papain, a robust cysteine protease from Carica papaya latex, is particularly well-suited due to its broad substrate tolerance. It is known to effectively hydrolyze various peptide, amide, and ester bonds. Notably, studies have demonstrated papain's efficiency in cleaving substrates with a glutamine residue at the P1 position, making it a prime candidate for the hydrolysis of Bzl-Gln-Ome.

This guide outlines a constructed methodology for investigating this reaction, from enzyme activation to product quantification.

Proposed Enzyme: Papain

Papain (EC 3.4.22.2) is a cysteine protease that relies on a catalytic triad composed of Cysteine-25, Histidine-159, and Asparagine-175 in its active site. The enzyme requires activation by a reducing agent to ensure the catalytic cysteine residue is in its free sulfhydryl form. Papain exhibits broad specificity, cleaving peptide bonds involving basic amino acids like lysine and arginine, as well as leucine and glycine. Its ability to act as an esterase and its documented activity towards glutamine-containing substrates make it the enzyme of choice for this investigation.

Quantitative Data on a Structurally Related Substrate

Direct kinetic data for the hydrolysis of Bzl-Gln-Ome by papain is not available in published literature. However, to provide a quantitative benchmark, the following table summarizes the kinetic parameters for the hydrolysis of a selective, glutamine-containing chromogenic substrate, Glp-Phe-Gln-pNA, by papain. This data offers insight into papain's catalytic efficiency with a Gln residue in the P1 position.

| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Papain | Glp-Phe-Gln-pNA | 130 ± 10 | 11.0 ± 0.5 | 8.5 x 104 |

Data is for a structurally related substrate and should be used for comparative purposes only.

Experimental Protocols

The following protocols are designed for the enzymatic hydrolysis of Bzl-Gln-Ome and subsequent quantification of the product.

Materials and Reagents

-

Substrate: Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome)

-

Enzyme: Papain (lyophilized powder, e.g., Sigma-Aldrich P3125)

-

Activation Buffer: 100 mM Sodium Phosphate buffer (pH 6.2) containing 10 mM L-cysteine and 5 mM EDTA.

-

Reaction Buffer: 100 mM Sodium Phosphate buffer (pH 6.2).

-

Quenching Solution: 1 M Hydrochloric Acid (HCl).

-

Quantification Reagent: Ninhydrin Reagent (e.g., 0.35g ninhydrin in 100 ml ethanol).[1]

-

Standard: L-Glutamine for calibration curve.

Papain Activation Protocol

Papain is often supplied in a partially oxidized, inactive state and must be activated prior to use.[2]

-

Prepare the Activation Buffer (100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.2).

-

Dissolve lyophilized papain in the Activation Buffer to a stock concentration of 1 mg/mL.

-

Incubate the enzyme solution at 25°C for 30 minutes.

-

The activated enzyme solution should be kept on ice and used promptly.

Enzymatic Hydrolysis Protocol

-

Prepare a 10 mM stock solution of Bzl-Gln-Ome in the Reaction Buffer.

-

Set up reaction tubes in a temperature-controlled water bath at 37°C.

-

To each tube, add the appropriate volume of Reaction Buffer and Bzl-Gln-Ome stock solution to achieve the desired final substrate concentrations (e.g., 0.5, 1, 2, 5, 10 mM) in a final volume of 500 µL.

-

Pre-incubate the tubes for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume (e.g., 20 µL) of the activated papain solution (e.g., final concentration of 10 µg/mL).

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot from the reaction and immediately add it to a tube containing 50 µL of 1 M HCl to quench the reaction.

-

Store quenched samples on ice for subsequent analysis.

Product Quantification: Ninhydrin Assay

Since the hydrolysis of Bzl-Gln-Ome does not yield a chromogenic product, an assay is required to quantify the newly formed free amine group on the de-esterified glutamine product. The ninhydrin assay detects the primary amine of the resulting Nα-Benzoyl-L-Glutamine.[1][3][4]

-

Prepare a standard curve using known concentrations of L-Glutamine (e.g., 0 to 2 mM).

-

In a set of microcentrifuge tubes, add 20 µL of each quenched sample or standard.

-

Add 200 µL of ninhydrin reagent to each tube.[1]

-

Cap the tubes and heat in a boiling water bath for 15 minutes.[4]

-

Cool the tubes to room temperature.

-

Add 1 mL of 50% ethanol to each tube and vortex to mix.

-

Transfer 200 µL from each tube to a 96-well microplate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration of the product in the samples by interpolating from the L-Glutamine standard curve.

Visualizations

Catalytic Mechanism of Papain

The diagram below illustrates the general mechanism for peptide bond hydrolysis by papain's catalytic triad. The process for ester hydrolysis follows a similar pathway of nucleophilic attack, formation of a tetrahedral intermediate, and subsequent release of the products.[5]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Amino Acid Assay [user.eng.umd.edu]

- 4. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Bzl-Gln-Ome HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl), also referred to as Z-Gln-Ome HCl, is a protected amino acid derivative. While not a conventional building block for standard solid-phase peptide synthesis (SPPS), its unique structure allows for specialized applications in peptide chemistry. The N-terminal benzyloxycarbonyl (Z or Bzl) group provides robust protection that is stable to the basic conditions used for Fmoc group removal and the milder acidic conditions for Boc group removal. The C-terminal methyl ester (Ome) protects the carboxylic acid. These application notes provide detailed protocols for the potential use of this compound in solution-phase fragment synthesis and the preparation of N-terminal pyroglutamyl (pGlu) peptides.

Core Applications

The primary applications of this compound in the context of peptide synthesis are:

-

Solution-Phase Synthesis of Dipeptide Fragments: this compound can be utilized as a starting material for the synthesis of dipeptide fragments in solution. These fragments can subsequently be incorporated into larger peptide sequences.

-

Synthesis of N-Terminal Pyroglutamyl (pGlu) Peptides: The glutamine derivative can serve as a precursor for peptides containing an N-terminal pyroglutamyl residue, a common modification in biologically active peptides.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₉ClN₂O₅ |

| Molecular Weight | 346.77 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DCM, and alcohols |

Table 2: Comparison of Protecting Groups Relevant to this compound Chemistry

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Z or Bzl | Strong acids (HBr/AcOH, HF), Catalytic Hydrogenation | Stable to mild acids and bases |

| tert-Butoxycarbonyl | Boc | Moderate to strong acids (TFA) | Stable to bases and catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acids and catalytic hydrogenation |

| Methyl ester | Ome | Saponification (e.g., NaOH or LiOH) | Stable to acidic and mild basic conditions |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide Fragment (Z-Gln-Ala-OMe)

This protocol describes the coupling of this compound with L-alanine methyl ester hydrochloride in solution to form the dipeptide Z-Gln-Ala-OMe.

Materials:

-

This compound (Z-Gln-Ome HCl)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and H-Ala-OMe HCl (1.0 eq) in a minimal amount of anhydrous DMF. Dilute the mixture with anhydrous DCM.

-

Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.1 eq) dropwise to neutralize the hydrochloride salts. Stir for 15 minutes.

-

Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the reaction mixture.

-

Coupling: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the DCM by rotary evaporation.

-

Dilute the remaining DMF solution with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Z-Gln-Ala-OMe.

Diagram of the Experimental Workflow:

Protocol 2: Preparation of an N-Terminal Pyroglutamyl (pGlu) Peptide

This protocol outlines a potential pathway for synthesizing a dipeptide with an N-terminal pyroglutamyl residue, starting from a Z-Gln-containing dipeptide synthesized as in Protocol 1.

Materials:

-

Z-Gln-Ala-OMe (from Protocol 1)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Acetic acid (glacial)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Z-Group Deprotection (Hydrogenolysis):

-

Dissolve the Z-Gln-Ala-OMe (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

-

Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide ester, H-Gln-Ala-OMe.

-

-

Cyclization to Pyroglutamyl Peptide:

-

Dissolve the crude H-Gln-Ala-OMe in glacial acetic acid.

-

Heat the solution at 50-60 °C and stir for several hours to overnight. The acidic conditions and heat promote the intramolecular cyclization of the N-terminal glutamine to pyroglutamic acid.[1]

-

Monitor the formation of the pGlu-Ala-OMe product by LC-MS.

-

Remove the acetic acid by rotary evaporation (co-evaporation with toluene may be necessary) to yield the crude pyroglutamyl dipeptide.

-

-

Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the pure pGlu-Ala-OMe.

Diagram of the Signaling Pathway (Logical Relationship):

Concluding Remarks

This compound is a versatile reagent for specific applications in peptide synthesis, particularly for solution-phase fragment condensation and the synthesis of pyroglutamyl-containing peptides. The protocols provided herein offer a foundation for researchers to explore these non-standard synthetic routes. Careful monitoring and purification are essential to ensure the desired product's identity and purity. Researchers should adapt and optimize these methods based on the specific requirements of their target peptides.

References

Application Notes and Protocols: Boc/Bzl Protection Strategy Utilizing Bzl-Gln-OMe HCl for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. This strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains. This application note provides a detailed protocol for the utilization of a pre-synthesized dipeptide fragment, Bzl-Gln-OMe HCl, in a solution-phase Boc/Bzl strategy. This approach can be advantageous for improving the solubility of growing peptide chains and for the efficient incorporation of a C-terminal glutamine residue.

The core of this strategy involves the coupling of a Boc-protected amino acid to the N-terminus of benzyl-protected glutamine methyl ester hydrochloride (this compound). The resulting dipeptide can then be deprotected at the N-terminus for further chain elongation.

Logical Workflow

The following diagram illustrates the overall workflow for the synthesis of a tripeptide using the Boc/Bzl strategy with this compound as the starting fragment.

Caption: Workflow for tripeptide synthesis using the Boc/Bzl strategy with a this compound starter unit.

Quantitative Data Summary

The following table summarizes typical coupling yields for the synthesis of various Boc-protected dipeptide methyl esters (Boc-X-Gln-OMe) using the protocols described below. Yields are representative and may vary based on the specific amino acid and reaction conditions.

| Boc-Amino Acid (Boc-X-OH) | Coupling Method | Typical Yield (%) |

| Boc-Ala-OH | EDC/HOBt | 85 - 95 |

| Boc-Leu-OH | EDC/HOBt | 88 - 96 |

| Boc-Phe-OH | EDC/HOBt | 82 - 92 |

| Boc-Val-OH | Mixed Anhydride | 75 - 85 |

| Boc-Pro-OH | EDC/HOBt | 80 - 90 |

Experimental Protocols

Materials and Reagents

-

Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Leu-OH, etc.)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Amino Acid to this compound

This protocol describes a standard and widely used method for peptide bond formation.

Workflow Diagram:

Caption: Step-by-step workflow for EDC/HOBt mediated coupling.

Procedure:

-

In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add the neutralized Bzl-Gln-OMe solution to the activated Boc-amino acid solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Nα-Boc Deprotection

This protocol describes the removal of the temporary Boc protecting group to allow for further peptide chain elongation.

Workflow Diagram:

Caption: Workflow for the deprotection of the Nα-Boc group.

Procedure:

-

Dissolve the Boc-protected dipeptide methyl ester in DCM.

-

Add a solution of 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

-

The resulting dipeptide TFA salt is typically used in the next coupling step without further purification.

Protocol 3: Global Deprotection (Example: Catalytic Hydrogenation)

This protocol describes the simultaneous removal of the Bzl side-chain protecting group and the methyl ester to yield the final, unprotected dipeptide. Note that strong acidolysis (e.g., with HF) is another common method for global deprotection in Boc/Bzl chemistry.

Workflow Diagram:

Application Notes and Protocols for Peptide Synthesis: Incorporating a Protected Glutamine Residue

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of a protected glutamine residue, specifically N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the user specified "Bzl-Gln-Ome HCl," modern SPPS predominantly utilizes Fmoc chemistry for its milder deprotection conditions. Fmoc-Gln(Trt)-OH is the standard and commercially available reagent for introducing glutamine, preventing side-chain dehydration during activation, a common issue with unprotected glutamine.[1][2][3] This protocol outlines the synthesis, cleavage, purification, and analysis of the resulting peptide.

Introduction

Glutamine residues play crucial roles in the structure and function of peptides and proteins. Their incorporation during solid-phase peptide synthesis requires protection of the side-chain amide to prevent undesirable side reactions, particularly dehydration to a nitrile during the activation step with carbodiimide reagents.[1][2] The trityl (Trt) group is a widely used protecting group for the glutamine side chain due to its acid lability, allowing for its removal simultaneously with the peptide's cleavage from the resin.[1][4] Fmoc-Gln(Trt)-OH offers excellent solubility in common SPPS solvents, contributing to higher purity of the final peptide.[1][2]

Peptides containing glutamine are of significant interest in various research areas, including the study of metabolic signaling pathways. Glutamine is a key regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is central to cell growth, proliferation, and metabolism.[5][6][7][8] The synthesis of glutamine-containing peptides allows for the investigation of their direct effects on mTORC1 signaling.

Experimental Protocols

This protocol details the manual synthesis of a model peptide containing a glutamine residue using Fmoc-Gln(Trt)-OH on a Wang resin, suitable for producing a peptide with a C-terminal carboxylic acid.[9][10]

Materials and Reagents

-

Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH)

-

Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11][12]

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Ether (cold)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

1. Resin Swelling and Preparation

-

Place the appropriate amount of Wang resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.[13]

-

Drain the DMF.

2. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[13][14]

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of Fmoc-Gln(Trt)-OH)

This step is for coupling the next amino acid, in this case, Fmoc-Gln(Trt)-OH, to the deprotected N-terminus of the growing peptide chain.

-

In a separate vial, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH and 3 equivalents of an activating agent (e.g., HBTU) in DMF.[11]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete (blue beads), continue the coupling for another hour or consider a double coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

4. Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

5. Cleavage and Side-Chain Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. For a standard peptide containing the Trt-protected glutamine, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[9][15]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The Trt group will be cleaved during this step.[16][17]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.

Peptide Purification and Analysis

1. Purification by Preparative HPLC

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Filter the solution to remove any insoluble material.

-

Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[18][19][20][21][22]

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

-

Monitor the elution of the peptide at 214 nm or 220 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

2. Analysis by LC-MS

-

Dissolve a small amount of the purified peptide in an appropriate solvent.

-

Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system to confirm the identity and purity of the peptide.[23][24][25][26][27]

-

The mass spectrometer will provide the molecular weight of the peptide, which should match the calculated theoretical mass.

Data Presentation

The success of peptide synthesis is highly dependent on the efficiency of each coupling step. While glutamine can be a challenging residue to incorporate, the use of Fmoc-Gln(Trt)-OH with an efficient coupling reagent like HBTU generally results in high coupling yields.

Table 1: Representative Coupling Efficiency for Fmoc-Gln(Trt)-OH

| Coupling Reagent | Activation Time | Coupling Time | Estimated Coupling Efficiency (%) |

| HBTU/DIPEA | 2 min | 1.5 hours | > 99% |

| DIC/HOBt | 5 min | 2 hours | 98-99% |

| DIC/Oxyma | 5 min | 2 hours | 98-99% |

Note: Coupling efficiencies can vary depending on the peptide sequence, resin, and specific reaction conditions. Monitoring with a ninhydrin test is crucial.

Table 2: Characterization of a Model Glutamine-Containing Peptide

| Property | Result | Method |

| Purity | > 98% | Analytical RP-HPLC |

| Observed Mass (M+H)⁺ | Matches Theoretical Mass ± 0.1 Da | LC-MS |

| Appearance | White, fluffy powder | Visual Inspection |

| Solubility | Soluble in water/ACN | Experimental Observation |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating a protected glutamine residue.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Glutamine and the mTORC1 Signaling Pathway

This diagram illustrates the role of glutamine in activating the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.

Caption: Activation of the mTORC1 signaling pathway by glutamine.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-Gln(Trt)-OH [cem.com]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. youtube.com [youtube.com]

- 15. Bot Detection [iris-biotech.de]

- 16. peptide.com [peptide.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. lcms.cz [lcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. bachem.com [bachem.com]

- 22. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 23. lcms.cz [lcms.cz]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

Application Note: Bzl-Gln-Ome HCl as a Potential Glutamine Source in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamine is an essential amino acid for the in vitro proliferation of mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of vital biomolecules.[1] However, L-glutamine is chemically unstable in liquid culture media, spontaneously degrading into pyroglutamate and ammonia. The accumulation of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and impaired protein production.

To overcome the instability of L-glutamine, various stabilized dipeptides and derivatives have been developed. This document focuses on Nα-Benzoyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) as a potential stable source of L-glutamine for mammalian cell culture. Due to the limited availability of specific data for this compound, this application note will also draw upon data from the well-characterized and commercially available L-alanyl-L-glutamine to illustrate the principles and expected benefits of using a stabilized glutamine source.

Principle of Stabilized Glutamine Analogs

Stabilized glutamine derivatives, such as this compound and L-alanyl-L-glutamine, are designed to be more stable in aqueous solution than L-glutamine.[2] These compounds are typically dipeptides or protected amino acids that are resistant to spontaneous degradation. Once inside the cell, intracellular peptidases cleave the dipeptide or modifying group, releasing L-glutamine and the partner amino acid (or protecting group) for use by the cell. This controlled, intracellular release of L-glutamine provides a consistent supply to the cells while minimizing the accumulation of ammonia in the culture medium.[1][2]

Potential Advantages of Using this compound

-

Enhanced Stability: Expected to be significantly more stable in liquid media compared to L-glutamine, preventing the generation of toxic ammonia during storage and incubation.

-

Reduced Ammonia Accumulation: By preventing the spontaneous degradation of glutamine, the accumulation of ammonia in the cell culture is significantly reduced, leading to a more favorable and less toxic environment for the cells.[3][4]

-

Improved Cell Growth and Viability: A reduction in ammonia levels can lead to higher viable cell densities and extended culture duration.

-

Increased Productivity: For biopharmaceutical production, maintaining a healthy and productive cell culture for longer periods can lead to increased yields of recombinant proteins and monoclonal antibodies.[3][4]

-

Consistency and Reproducibility: The use of a stable glutamine source can lead to more consistent and reproducible cell culture performance.

Data Presentation: Comparative Performance (Illustrative Data based on L-alanyl-L-glutamine)

The following tables summarize typical data observed when comparing cell cultures supplemented with L-glutamine versus a stabilized glutamine dipeptide like L-alanyl-L-glutamine. Similar trends would be anticipated when using this compound, although specific performance should be empirically determined.

Table 1: Comparison of Cell Growth and Viability in a CHO-K1 Cell Line

| Parameter | L-glutamine (4 mM) | L-alanyl-L-glutamine (4 mM) |

| Peak Viable Cell Density (x 10^6 cells/mL) | 8.5 ± 0.4 | 10.2 ± 0.5 |

| Integral of Viable Cell Density (IVCD, 10^9 cells*h/L) | 1.5 ± 0.1 | 1.9 ± 0.1 |

| Viability at Day 14 (%) | 75 ± 5 | 88 ± 3 |

Table 2: Comparison of Metabolite Accumulation and Product Titer in a CHO-K1 Cell Line

| Parameter | L-glutamine (4 mM) | L-alanyl-L-glutamine (4 mM) |

| Peak Ammonia Concentration (mM) | 8.2 ± 0.7 | 3.5 ± 0.4 |

| Lactate Concentration at Day 14 (g/L) | 4.8 ± 0.3 | 3.9 ± 0.2 |

| Monoclonal Antibody Titer (mg/L) | 1200 ± 100 | 1500 ± 120 |

Experimental Protocols

Protocol 1: Adaptation of Cells to this compound-Supplemented Medium

This protocol outlines the steps for adapting a mammalian cell line from a medium containing L-glutamine to one containing this compound. A stepwise adaptation is recommended to minimize stress on the cells.

Materials:

-

Basal cell culture medium (e.g., DMEM/F12, CHO-S-SFM II) devoid of L-glutamine.

-

Sterile stock solution of L-glutamine (e.g., 200 mM).

-

Sterile stock solution of this compound (concentration to be determined based on solubility and desired working concentration).

-

Mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma).

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).

Procedure:

-

Preparation of Adaptation Media:

-

Phase 1 (75% L-Gln / 25% this compound): Prepare the basal medium supplemented with 75% of the original L-glutamine concentration and 25% of the target this compound concentration.

-

Phase 2 (50% L-Gln / 50% this compound): Prepare the basal medium supplemented with 50% of the original L-glutamine concentration and 50% of the target this compound concentration.

-

Phase 3 (25% L-Gln / 75% this compound): Prepare the basal medium supplemented with 25% of the original L-glutamine concentration and 75% of the target this compound concentration.

-

Phase 4 (100% this compound): Prepare the basal medium supplemented with 100% of the target this compound concentration.

-

-

Adaptation Process:

-

Start by subculturing the cells in the Phase 1 medium.

-

Monitor cell growth and viability. Once the cells have reached a consistent growth rate and high viability (typically after 2-3 passages), proceed to the next phase.

-

Repeat the process for each phase until the cells are fully adapted to the medium containing 100% this compound.

-

Protocol 2: Comparative Evaluation of this compound and L-glutamine in a Batch Culture

This protocol describes a batch culture experiment to compare the effects of this compound and L-glutamine on cell growth, viability, metabolism, and protein production.

Materials:

-

Adapted cell line from Protocol 1.

-

Basal medium supplemented with either L-glutamine or this compound at the desired concentration (e.g., 4 mM).

-

Shake flasks or spinner flasks.

-

Cell counter and viability analyzer.

-

Biochemical analyzer for metabolites (e.g., ammonia, lactate).

-

Assay for quantifying the protein product (e.g., ELISA for antibodies).

Procedure:

-

Inoculate shake flasks containing the respective media (L-glutamine or this compound) with the adapted cells at a starting viable cell density of 0.3 x 10^6 cells/mL.

-

Incubate the flasks at 37°C, 5% CO2 with agitation (e.g., 120 rpm).

-

Take daily samples to measure:

-

Viable cell density and viability.

-

Concentrations of glucose, lactate, glutamine, and ammonia.

-

Product titer.

-

-

Continue the culture for a predetermined duration (e.g., 14 days) or until viability drops below a certain threshold (e.g., 50%).

-

Plot the data to compare the growth profiles, metabolic profiles, and product titers between the two conditions.

Visualizations

Caption: Metabolic fate of this compound vs. L-Glutamine.

Caption: Stepwise adaptation workflow for this compound.

Conclusion

The use of stabilized glutamine sources like this compound offers a promising approach to improve the robustness and productivity of mammalian cell cultures. By mitigating the detrimental effects of L-glutamine instability and ammonia accumulation, researchers can achieve more consistent and higher-yielding bioprocesses. The protocols and illustrative data provided in this application note serve as a guide for the evaluation and implementation of this compound in your specific cell culture system. It is crucial to perform empirical optimization to determine the ideal concentration and adaptation strategy for your cell line and process.

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Bzl-Gln-Ome HCl as a Potential Substrate in Glutaminase Enzyme Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate and ammonia. This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and plays a vital role in energy production, biosynthesis, and maintaining acid-base balance. Elevated glutaminase activity is a hallmark of many cancer cells, making it an attractive target for therapeutic intervention.

The assessment of glutaminase activity is fundamental to understanding its role in both normal physiology and disease. While L-glutamine is the natural substrate, synthetic substrates can offer advantages in assay design, such as altered kinetics or the introduction of reporter groups. This document provides a detailed overview of glutaminase enzyme assays and explores the potential use of N-Benzyl-L-glutamine methyl ester hydrochloride (Bzl-Gln-Ome HCl) as a novel substrate.

Note on this compound: There is currently limited published data on the use of this compound as a substrate for glutaminase. The protocols and data presented herein are based on established principles of glutaminase assays with its native substrate, L-glutamine, and provide a framework for the investigation of this compound as a potential synthetic substrate.

Part 1: Established Protocols for Glutaminase Assays using L-Glutamine

A common method for determining glutaminase activity is through a coupled enzyme assay. In this system, the glutamate produced by glutaminase is used by glutamate dehydrogenase (GDH) to convert NAD⁺ to NADH, which can be monitored spectrophotometrically.

Quantitative Data for Glutaminase with L-Glutamine

The following table summarizes typical kinetic parameters and assay conditions for human glutaminase C (GAC) with its native substrate, L-glutamine. These values can serve as a baseline for comparison when evaluating novel substrates.

| Parameter | Value | Conditions |

| Km for L-glutamine | 5.6 mM | pH 8.6, Room Temperature |

| Vmax | 0.09 mM/min | 300 nM GAC, pH 8.6 |

| Optimal pH | 8.6 (Tris-acetate buffer) | - |

| Activator | K₂HPO₄ (inorganic phosphate) | - |

| Incubation Time | 10 minutes | Room Temperature |

Experimental Protocol: Coupled Glutaminase-Glutamate Dehydrogenase Assay

This protocol details a two-step assay to measure glutaminase activity.

Materials:

-

Recombinant human glutaminase C (GAC)

-

L-glutamine

-

Tris-acetate buffer (pH 8.6)

-

EDTA

-

Potassium phosphate (K₂HPO₄)

-

Hydrochloric acid (HCl)

-

Glutamate dehydrogenase (GDH)

-

NAD⁺

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Glutaminase Reaction:

-

Prepare a reaction mixture containing 20 mM L-glutamine, 65 mM Tris-acetate (pH 8.6), and 0.2 mM EDTA.

-

To investigate the effect of activators, a parallel reaction can be set up with the addition of K₂HPO₄.

-

Initiate the reaction by adding the glutaminase enzyme (e.g., GAC at a final concentration of 300 nM).

-

Incubate for 10 minutes at room temperature.

-

Stop the reaction by adding ice-cold HCl to a final concentration of 0.3 M.

-

-

Glutamate Detection:

-

The glutamate produced in the first step is quantified using a glutamate dehydrogenase-coupled reaction.

-

The production of NADH is monitored by measuring the increase in absorbance at 340 nm.

-

Experimental Workflow

Caption: Workflow for a coupled glutaminase-glutamate dehydrogenase assay.

Part 2: Investigating this compound as a Novel Glutaminase Substrate

The chemical structure of this compound, with its protected N-benzyl and C-terminal methyl ester groups, presents an interesting candidate for a synthetic glutaminase substrate. The enzymatic hydrolysis would be expected to occur at the γ-amide bond, releasing glutamate methyl ester and benzylamine.

Hypothetical Reaction

Application Notes and Protocols for a High-Throughput Screening Assay Utilizing Bzl-Gln-Ome HCl to Identify Transglutaminase 2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis. Dysregulation of TG2 activity is associated with various pathologies, such as neurodegenerative diseases, cancer, and autoimmune disorders. As a result, TG2 has emerged as a promising therapeutic target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel inhibitors of TG2.

These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify inhibitors of TG2 using the amine substrate N-Benzyloxycarbonyl-L-glutaminylglycine methyl ester hydrochloride (Bzl-Gln-Ome HCl). This assay is designed for a 96- or 384-well plate format, making it suitable for large-scale screening campaigns.

Principle of the Assay

The enzymatic activity of TG2 involves a transamidation reaction. In this assay, TG2 catalyzes the incorporation of a primary amine, in this case, a fluorescently labeled amine donor, into the gamma-carboxamide group of the glutamine residue in the this compound substrate. This results in the formation of a fluorescent conjugate. The increase in fluorescence intensity is directly proportional to the TG2 activity. Potential inhibitors will disrupt this reaction, leading to a decrease in the fluorescent signal.

Data Presentation: Assay Performance Metrics

The following table summarizes typical quantitative data and performance metrics for a robust TG2 HTS assay. These values serve as a benchmark for assay validation and performance monitoring. A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.

| Parameter | Typical Value | Description |

| Z'-Factor | ≥ 0.5 | A statistical indicator of assay quality, reflecting the separation between positive and negative controls. |

| Signal-to-Background (S/B) Ratio | ≥ 3 | The ratio of the signal from the uninhibited enzymatic reaction to the background signal. |

| IC50 for Cystamine (a known inhibitor) | 10 - 50 µM | The concentration of the inhibitor that reduces enzyme activity by 50%. This serves as a positive control for inhibition. |

| Km for this compound | 5 - 20 µM | The substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). |

Mandatory Visualizations

Transglutaminase 2 Signaling Pathway

Caption: Transglutaminase 2 signaling pathways.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Human Transglutaminase 2 (TG2)

-

Substrates:

-

N-Benzyloxycarbonyl-L-glutaminylglycine methyl ester hydrochloride (this compound)

-

Fluorescent amine donor (e.g., Dansyl cadaverine)

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT

-

Positive Control Inhibitor: Cystamine

-

Negative Control: DMSO

-

Assay Plates: Black, 384-well, flat-bottom, non-treated polystyrene plates

-

Plate Reader: Fluorescence plate reader with appropriate filters for the chosen fluorescent amine donor (e.g., Excitation/Emission wavelengths for Dansyl cadaverine are ~340 nm / ~525 nm)

Assay Protocol

-

Compound Plating:

-

Prepare a stock solution of test compounds in 100% DMSO.

-

Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of each test compound, positive control (Cystamine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

-

-

Enzyme Addition:

-

Prepare a working solution of TG2 in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal within the linear range of the reaction. A typical starting concentration is 1-5 µg/mL.

-

Add 10 µL of the TG2 working solution to all wells of the assay plate.

-

-

Pre-incubation:

-

Centrifuge the plate briefly to ensure all components are mixed.

-

Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare a substrate mix containing this compound and the fluorescent amine donor in assay buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors. Typical starting concentrations are 10 µM for this compound and 20 µM for Dansyl cadaverine.

-

Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.

-

-

Incubation:

-

Centrifuge the plate briefly.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the uninhibited controls.

-

-

Fluorescence Reading:

-

Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent amine donor.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percentage of inhibition for each test compound is calculated using the following formula:

-

-

Determine Assay Quality Metrics:

-

Z'-Factor: Calculated using the signals from the positive and negative controls to assess the quality and reliability of the assay.

-

Signal-to-Background (S/B) Ratio: Calculated to determine the dynamic range of the assay.

-

-

Hit Identification:

-

Compounds that exhibit a percent inhibition above a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits" and are selected for further validation, including dose-response studies to determine their IC50 values.

-

Conclusion

This document provides a comprehensive guide for developing and implementing a robust high-throughput screening assay for the discovery of novel Transglutaminase 2 inhibitors using this compound as a key substrate. By following these protocols and utilizing the provided data benchmarks and visualizations, researchers can effectively screen large compound libraries and identify promising lead candidates for further drug development.

Application Notes: Cell-Based Assay for Transglutaminase 2 (TG2) Activity using a Glutamine Analog Substrate

These application notes provide a detailed protocol for the determination of cellular transglutaminase 2 (TG2) activity using a synthetic glutamine-containing substrate, exemplified here as Bzl-Gln-Ome HCl. This assay is designed for researchers, scientists, and drug development professionals investigating TG2 function in various cellular processes and for screening potential inhibitors.

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[1][2] Its primary function involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[1][2] TG2 is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases. This cell-based assay provides a quantitative method to measure the enzymatic activity of intracellular TG2.

The assay principle is based on the TG2-mediated incorporation of a primary amine into a glutamine-containing substrate. In this protocol, a generic glutamine analog, this compound, serves as the amine acceptor. The reaction can be coupled to a detection system, such as a colorimetric or fluorescent readout, to quantify enzyme activity.

Experimental Workflow

The overall experimental workflow for the cell-based TG2 activity assay is depicted below.

Figure 1: A high-level overview of the experimental protocol for the cell-based TG2 activity assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | TCI | B0987 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25300054 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Cell Lysis Buffer | To be prepared | See Protocol |

| TG2 Assay Buffer | To be prepared | See Protocol |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 |

| Stop Solution (e.g., EDTA) | Sigma-Aldrich | E9884 |

| 96-well microplate | Corning | 3596 |

| Microplate reader | BMG LABTECH | PHERAstar FSX |

Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled as needed.

1. Cell Culture and Treatment

-

Culture cells to 80-90% confluency in a suitable cell culture medium supplemented with FBS and antibiotics.

-

If screening for inhibitors or activators, treat the cells with the compounds of interest for the desired time period. Include appropriate vehicle controls.

2. Cell Lysis and Protein Quantification

-

Wash the cells twice with ice-cold PBS.

-